molecular formula C16H12Cl2N2O2S2 B2691244 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide CAS No. 863511-06-2

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2691244
CAS No.: 863511-06-2
M. Wt: 399.3
InChI Key: ZTAUJEFOCXSJLI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-phenylthiazol-4-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi by interfering with essential cellular processes. The thiazole ring in the compound is known to interact with enzymes and receptors, disrupting their normal function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide include other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .

Properties

IUPAC Name

3,4-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c17-14-7-6-13(8-15(14)18)24(21,22)19-9-12-10-23-16(20-12)11-4-2-1-3-5-11/h1-8,10,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAUJEFOCXSJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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